molecular formula C14H22BNO3 B3026882 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1171892-42-4

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B3026882
CAS RN: 1171892-42-4
M. Wt: 263.14
InChI Key: DPMKLRJKZXEWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine, commonly known as 3-IP-5-TMDDP, is an organic compound that is used in a variety of scientific research applications. It is a boron-containing heterocyclic compound that can be synthesized in the laboratory by a variety of methods. 3-IP-5-TMDDP has been studied for its biochemical and physiological effects and has been found to have a number of advantages and limitations for use in lab experiments.

Scientific Research Applications

Borylation of Arenes

This compound can be used as a reagent to borylate arenes . Borylation is a process that involves the introduction of a boron group into a molecule. This is a key step in many organic synthesis reactions and is widely used in the development of new pharmaceuticals and materials .

Preparation of Fluorenylborolane

It can be used in the preparation of fluorenylborolane . Fluorenylborolane is a type of organoborane compound that has applications in the field of organic synthesis .

Synthesis of Conjugated Copolymers

This compound can also be used in the synthesis of intermediates for generating conjugated copolymers . Conjugated copolymers are a type of polymer where the polymer chains have alternating single and multiple bonds. These materials have interesting electronic properties and are used in the development of organic electronic devices .

Hydroboration of Alkynes and Alkenes

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, can be used for the hydroboration of alkyl or aryl alkynes and alkenes . Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond .

Benzylic C-H Bond Borylation

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can also be used for borylation at the benzylic C-H bond of alkylbenzenes . This reaction is useful in the synthesis of various organic compounds .

Use in Pharmaceutical Research

According to a Chinese source , this compound can be used in pharmaceutical research. It’s used as an organic synthesis intermediate, particularly in the coupling of aromatic rings .

Use in Optoelectronic Materials

The same source also mentions that this compound can be used in the development of optoelectronic functional materials. These materials have applications in various fields including solar cells, light-emitting diodes (LEDs), and photodetectors .

Mechanism of Action

Target of Action

Similar compounds like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as reagents to borylate arenes .

Mode of Action

Compounds with similar structures, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in the borylation of arenes . This suggests that 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds are known to participate in the borylation of arenes . This reaction is a key step in various synthetic processes, suggesting that this compound might affect similar pathways.

Pharmacokinetics

It’s worth noting that similar compounds are soluble in water , which could potentially influence their bioavailability.

Result of Action

Given its potential role in the borylation of arenes , it might contribute to the synthesis of various organic compounds.

Action Environment

It’s worth noting that similar compounds are sensitive to moisture , suggesting that the storage and handling conditions could significantly impact the efficacy and stability of this compound.

properties

IUPAC Name

3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-10(2)17-12-7-11(8-16-9-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMKLRJKZXEWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201146328
Record name 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS RN

1171892-42-4
Record name 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171892-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201146328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 3
Reactant of Route 3
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 4
Reactant of Route 4
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 5
Reactant of Route 5
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 6
Reactant of Route 6
3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.